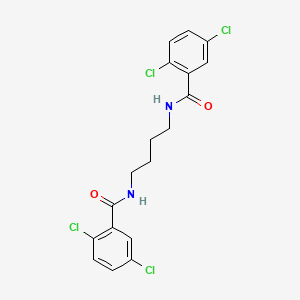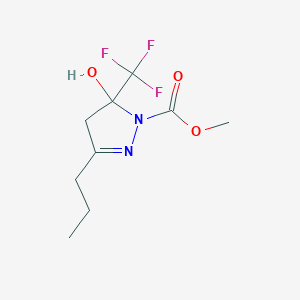
2-(4-bromo-2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(4-bromo-2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H16BrNO2 and its molecular weight is 334.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.03644 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Chemical Properties
- Synthetic Applications in Heterocyclic Chemistry : The utility of aryl radical building blocks, similar to 2-(4-bromo-2-ethylphenyl)-based compounds, in cyclisation reactions onto azoles has been demonstrated. These reactions synthesize tri- and tetra-cyclic heterocycles, showing the versatility of such compounds in creating complex molecular architectures (Allin et al., 2005).
- Antimicrobial Activity : Novel succinimide derivatives, which are structurally related to the mentioned compound, have shown promising in vitro antifungal activities. This indicates the potential biomedical applications of such compounds (Cvetkovic et al., 2019).
- Photophysical Properties : Studies on compounds with structural similarity to 2-(4-bromo-2-ethylphenyl)-isoindoles have explored their excited-state intramolecular proton transfer chromophores, highlighting their potential in creating sensitive fluorescent materials for various applications (Deshmukh & Sekar, 2015).
Structural and Molecular Insights
- Crystal Structure Analysis : The crystal and molecular structures of related compounds have been analyzed, providing insights into the intermolecular interactions and stability of such molecules. This knowledge is crucial for designing materials with desired properties (Abdellaoui et al., 2019).
- Derivatives Synthesis : Research on synthesizing new derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, similar to the core structure of the compound , showcases the adaptability of this chemical framework in generating a wide range of substances with potentially valuable applications (Tan et al., 2016).
Applications Beyond Traditional Boundaries
- Antibacterial Properties : The compound and its derivatives have been explored for their antibacterial properties, suggesting their use in developing new antimicrobial agents. This research area is particularly promising given the ongoing challenges in treating infections resistant to conventional antibiotics (Ahmed et al., 2006).
Properties
IUPAC Name |
2-(4-bromo-2-ethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-2-10-9-11(17)7-8-14(10)18-15(19)12-5-3-4-6-13(12)16(18)20/h3-4,7-9,12-13H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSCNWNXOCPQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C(=O)C3CC=CCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,5-DIMETHYL-3-THIENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B4037857.png)
![1-cyclopropyl-4-({[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}methyl)pyrrolidin-2-one](/img/structure/B4037865.png)

![3-METHYL-N-[3-(4-{3-[(3-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE](/img/structure/B4037910.png)

![3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4037922.png)
![2-{2-[6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4037936.png)


![6-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4037960.png)
![2-methoxy-N-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B4037967.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4037968.png)

![4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B4037980.png)
